N-(2-(1H-indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1014048-60-2
Cat. No.: VC7180510
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1014048-60-2 |
---|---|
Molecular Formula | C16H18N4O2 |
Molecular Weight | 298.346 |
IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C16H18N4O2/c1-20-10-13(16(19-20)22-2)15(21)17-8-7-11-9-18-14-6-4-3-5-12(11)14/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,21) |
Standard InChI Key | MWUYMKDGOVVYGD-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)OC)C(=O)NCCC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
N-(2-(1H-Indol-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS No. 1351641-70-7) is a synthetic small molecule with a molecular formula of C₂₃H₂₃N₅O₃ and a molecular weight of 417.47 g/mol . Its IUPAC name, N-[4-[2-(1H-indol-3-yl)ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide, reflects its hybrid structure combining indole and pyrazole moieties linked via carboxamide bridges . The compound’s SMILES notation (CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43) highlights its methoxy-substituted pyrazole ring connected to a phenyl group and an indole-ethyl side chain .
Key Structural Features
-
Pyrazole Core: A 1-methyl-3-methoxy-substituted pyrazole ring provides planar rigidity and hydrogen-bonding capabilities via its carbonyl group .
-
Indole Moiety: The 1H-indol-3-yl group contributes hydrophobic π-π stacking potential and potential serotonin receptor interactions .
-
Carboxamide Linkers: Dual amide bonds enhance solubility in polar solvents and enable target binding through hydrogen bonding .
Table 1. Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₃N₅O₃ |
Molecular Weight | 417.47 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 104 Ų |
Synthesis and Structural Analogues
The synthesis of this compound follows modular strategies common to pyrazole-carboxamide derivatives. As described in literature for analogous structures , key steps include:
Synthetic Pathway
-
Formation of β-Keto Esters: Piperidine-4-carboxylic acid derivatives are condensed with Meldrum’s acid to generate β-keto esters .
-
Enamine Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamino diketones .
-
Cyclization with Hydrazines: Treatment with monosubstituted hydrazines induces pyrazole ring formation .
-
Indole-Ethyl Coupling: Amide bond formation between the pyrazole carboxylate and 2-(1H-indol-3-yl)ethylamine completes the synthesis .
Table 2. Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
β-Keto Ester Formation | Meldrum’s acid, EDC·HCl, DMAP | 65–78 |
Pyrazole Cyclization | Hydrazine hydrate, EtOH, 80°C | 45–60 |
Amide Coupling | HATU, DIPEA, DMF | 50–70 |
Pharmacological Relevance and Target Profiling
While direct bioactivity data for this compound remains unpublished, structural analogues demonstrate therapeutic potential in neurodegenerative disorders and oncology .
Neuroprotective Applications
Patent EP2651887B1 discloses indole-ethyl carboxamide derivatives as inhibitors of tau protein aggregation, a hallmark of Alzheimer’s disease . The compound’s indole moiety may disrupt β-sheet formation in tau fibrils, while the pyrazole carboxamide enhances blood-brain barrier permeability .
Serotonergic Activity
The indole substructure shares homology with serotonin (5-HT), suggesting possible 5-HT receptor modulation. Molecular docking studies predict affinity for 5-HT₂ₐ and 5-HT₆ receptors (Ki ≈ 120–250 nM) , though experimental validation is pending.
Table 3. Predicted Pharmacokinetic Properties
Parameter | Value | Method |
---|---|---|
LogP | 2.8 ± 0.3 | XLogP3 |
Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s | SwissADME |
Plasma Protein Binding | 89% | ADMETLab |
Physicochemical and Stability Profiling
Solubility and Dissolution
The compound exhibits limited aqueous solubility (estimated <1 mg/mL at pH 7.4) due to its hydrophobic indole and phenyl groups . Solubility enhancement strategies include:
-
Salt Formation: Protonation of the pyrazole nitrogen (pKa ≈ 4.2) enables hydrochloride salt preparation .
-
Co-Solvency: 30% PEG-400/water mixtures increase solubility to 5.2 mg/mL .
Stability Under Physiological Conditions
-
Hydrolytic Stability: The methyl ester and carboxamide groups show <10% degradation in simulated gastric fluid (pH 1.2) over 24 hours .
-
Oxidative Resistance: No significant decomposition occurs in 0.1% H₂O₂/PBS solutions after 48 hours .
Table 4. Stability Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume